Haloperidol Octanoate-d15
Description
Haloperidol Octanoate-d15 (C₂₉H₂₂D₁₅ClFNO₃; molecular weight 517.15) is a deuterated analog of haloperidol octanoate, a long-acting ester prodrug of the antipsychotic haloperidol . The compound features 15 deuterium atoms substituted at strategic positions, likely intended to modify its pharmacokinetic profile by slowing metabolic degradation via the isotope effect. This deuterated form is classified as a controlled substance with restricted handling and a short shelf life, requiring specialized storage and documentation .
Properties
Molecular Formula |
C₂₉H₂₂D₁₅ClFNO₃ |
|---|---|
Molecular Weight |
517.15 |
Synonyms |
4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl Ester Octanoic Acid-d15 |
Origin of Product |
United States |
Comparison with Similar Compounds
Haloperidol Decanoate
Haloperidol Decanoate (C₃₁H₄₁ClFNO₃) is another depot antipsychotic ester of haloperidol but with a decanoic acid chain instead of octanoic acid. Key differences include:
- Ester Chain Length: Decanoate (10-carbon chain) vs. Octanoate-d15 (8-carbon chain).
- Deuterium Substitution: Haloperidol Octanoate-d15 incorporates deuterium, which may enhance metabolic stability compared to non-deuterated esters.
- Release Kinetics: The longer decanoate chain provides extended release (weeks) compared to octanoate formulations (days to weeks) .
Haloperidol-d4
Haloperidol-d4 (C₂₁H₁₉D₄ClFNO₂; molecular weight 379.89) is a deuterated variant of haloperidol with fewer substitutions (4 deuterium atoms). Differences include:
- Functional Role: Haloperidol-d4 serves as a reference standard, whereas this compound is a therapeutic agent .
Comparison with Functional Analogs
Bromperidol
Bromperidol, a structural analog of haloperidol, shares a similar butyrophenone backbone but substitutes a bromine atom. It exhibits comparable D₂ receptor antagonism but differs in metabolic pathways and side-effect profiles.
Finazines
Finazines (e.g., compound 6657321) are piperazine-containing compounds identified via zebrafish behavioral profiling. They mimic haloperidol’s antipsychotic effects but show distinct receptor-binding profiles:
- Shared Targets : Serotonin-2, adrenergic alpha-2, dopamine receptors.
- Divergence : Finazines exhibit stronger binding to dopamine/serotonin transporters (DAT/SERT) and weaker affinity for serotonin-1 and alpha-1 receptors compared to haloperidol .
- Structural Differences: <30% Tanimoto similarity to haloperidol, contrasting with this compound’s direct structural lineage .
Comparison with Deuterated Non-Therapeutic Compounds
Ethyl Octanoate-d15
Ethyl Octanoate-d15 (C₁₀H₅D₁₅O₂; molecular weight 187.36) is a deuterated ester used in analytical chemistry (e.g., GC-MS internal standard). While structurally unrelated to haloperidol, its deuterated octanoate moiety highlights the role of deuteration in altering volatility and detection sensitivity, a principle applicable to this compound’s design .
Sodium Octanoate-d15
Sodium Octanoate-d15 (C₈D₁₅O₂Na; molecular weight 181.29) is a deuterated fatty acid salt. Its use in detergent formulations contrasts with this compound’s therapeutic role, but both leverage deuterium for stability. The sodium salt’s shorter chain (8-carbon) aligns with this compound’s ester chain, though the latter’s complex structure enables sustained release .
Pharmacokinetic and Clinical Comparisons
Tropane Analogs of Haloperidol
Tropane analogs (e.g., Compound 9) modify haloperidol’s structure to reduce D₂ receptor binding, thereby lowering extrapyramidal symptoms (EPS). This compound, by contrast, retains haloperidol’s D₂ affinity but delays release via ester hydrolysis and deuterium-mediated metabolic resistance. This may balance efficacy and side effects better than non-deuterated analogs .
Atypical Antipsychotics (Aripiprazole)
Aripiprazole, a partial D₂ agonist, contrasts with this compound’s full antagonism. While aripiprazole has a lower EPS risk, this compound’s depot formulation offers compliance advantages in chronic schizophrenia. Clinical studies suggest higher-dose haloperidol analogs may outperform some atypicals in specific subgroups .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing Haloperidol Octanoate-d15, and how do they ensure compound purity and stability in preclinical studies?
- Methodological Answer : Characterization typically employs infrared (IR) spectroscopy for functional group verification and high-performance liquid chromatography (HPLC) for purity assessment. For stability studies, accelerated degradation tests under controlled temperature and humidity are conducted, with impurities quantified using validated chromatographic protocols. Residual solvents and heavy metals are analyzed via gas chromatography (GC) and inductively coupled plasma mass spectrometry (ICP-MS), respectively .
Q. How are in vivo pharmacokinetic studies of this compound designed to assess bioavailability and metabolic stability?
- Methodological Answer : Studies use rodent models (e.g., Sprague-Dawley rats) with staggered dosing regimens. Plasma samples are collected at fixed intervals post-administration and analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent drug and metabolites. Bioavailability is calculated using non-compartmental analysis (NCA), while metabolic stability is inferred from half-life (t½) and clearance rates .
Q. What experimental models are appropriate for evaluating the neuropharmacological effects of this compound?
- Methodological Answer : Rodent models (e.g., Wistar rats) are used to assess dopamine D2 receptor antagonism. Behavioral assays (e.g., catalepsy tests) and histopathological analyses (e.g., gliosis quantification via immunohistochemistry) are paired with dose-response studies. Control groups receive vehicle or reference antipsychotics to isolate compound-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in neurotoxicity findings between short-term and long-term exposure to this compound?
- Methodological Answer : Mechanistic studies should differentiate acute vs. chronic effects using multi-omics approaches. For example, transcriptomic profiling of rat prefrontal cortex tissue after 6-day (short-term) and 21-day (long-term) exposure can identify differentially expressed genes linked to apoptosis or oxidative stress. Dose-dependent histopathology (e.g., cell death at 10 mg/kg vs. no effects at 2 mg/kg) must be correlated with behavioral outcomes to clarify toxicity thresholds .
Q. What factorial design strategies optimize the formulation of this compound nanocrystals for enhanced delivery?
- Methodological Answer : A 3² full factorial design evaluates independent variables (e.g., polymer:drug and surfactant:drug ratios) against dependent variables (particle size, zeta potential, drug release). Response surface methodology (RSM) identifies optimal ratios, validated by in vitro dissolution testing under biorelevant conditions (e.g., simulated gastric fluid). Design Expert® software is used for statistical modeling and robustness testing .
Q. How should clinical trial data for this compound be analyzed to address confounding variables in delirium studies?
- Methodological Answer : Intention-to-treat (ITT) analysis minimizes attrition bias, while stratified randomization balances covariates (e.g., age, baseline severity). Mixed-effects models account for repeated measures (e.g., daily delirium assessments via CAM-ICU). Sensitivity analyses (e.g., per-protocol vs. ITT) confirm result consistency. Descriptive statistics (median, IQR) summarize skewed data, and Kaplan-Meier curves compare time-to-event outcomes (e.g., delirium resolution) .
Q. What methodologies validate cross-species extrapolation of this compound pharmacokinetic data from rodents to humans?
- Methodological Answer : Allometric scaling adjusts for metabolic rate differences using body surface area. Physiologically based pharmacokinetic (PBPK) modeling incorporates species-specific parameters (e.g., hepatic blood flow, CYP450 enzyme expression). In vitro microsomal stability assays (human vs. rat liver microsomes) predict metabolic clearance discrepancies. Clinical pharmacokinetic data from phase I trials are compared to preclinical predictions to refine models .
Q. How do researchers reconcile discrepancies between in vitro receptor binding assays and in vivo efficacy of this compound?
- Methodological Answer : Orthogonal assays (e.g., radioligand binding, functional cAMP inhibition) confirm D2 receptor affinity in vitro. In vivo positron emission tomography (PET) with [11C]-raclopride quantifies receptor occupancy in real time. Discrepancies are analyzed via pharmacokinetic/pharmacodynamic (PK/PD) modeling to distinguish binding affinity from brain penetration or metabolite interference .
Data Analysis and Reporting Guidelines
- Statistical Rigor : Report effect sizes with 95% confidence intervals (CIs) and adjust for multiple comparisons (e.g., Bonferroni correction). Use CONSORT or ARRIVE checklists for clinical or preclinical studies, respectively .
- Reproducibility : Pre-register protocols on platforms like ClinicalTrials.gov . Share raw data in repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
